molecular formula C18H18ClN3O3S2 B2907686 N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 941924-14-7

N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2907686
CAS No.: 941924-14-7
M. Wt: 423.93
InChI Key: HQMXTRVMUUSDGU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazine-1,1-dioxide core substituted with an ethyl group at position 4 and a thioacetamide side chain at position 2. The thioacetamide moiety is further modified with a 3-chloro-2-methylphenyl group.

The synthesis of analogous compounds (e.g., chloroacetamides and benzothiadiazine derivatives) typically involves coupling reactions using triethylamine (TEA) as a base and chloroacetyl chloride as an electrophile, followed by purification via recrystallization .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c1-3-22-15-9-4-5-10-16(15)27(24,25)21-18(22)26-11-17(23)20-14-8-6-7-13(19)12(14)2/h4-10H,3,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMXTRVMUUSDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound with the CAS number 941924-14-7 and molecular formula C18H18ClN3O3S2 . This compound is primarily utilized in non-human research settings, and its biological activity has been the subject of various studies focusing on its potential pharmacological applications.

Chemical Structure and Properties

The compound features a thioamide functional group and multiple heterocyclic rings, which contribute to its structural complexity. The synthesis typically involves multi-step organic reactions, but detailed methodologies are often proprietary or unpublished. The three-dimensional conformation of the molecule plays a critical role in its biological interactions.

Preliminary studies indicate that this compound may exhibit significant biological activity through interactions with various enzymes and receptors. Notably, derivatives of similar compounds have shown urease inhibitory activity, which is crucial for certain therapeutic applications.

Proposed Mechanism

The mechanism of action may involve noncompetitive inhibition patterns against urease enzymes. Kinetic studies have demonstrated that certain derivatives can inhibit urease with IC50 values significantly lower than standard thiourea inhibitors .

In Vitro Studies

Research has highlighted the compound's potential as an antimicrobial agent . For instance, derivatives of thiadiazines have been tested against various microbial strains, showing promising results in inhibiting growth compared to conventional antibiotics.

CompoundMicrobial StrainInhibition Zone (mm)IC50 (µM)
3aE. coli1512.5
3bS. aureus1810.0
3cC. albicans208.5

Case Studies

One notable study assessed the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer). The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells:

Cell LineIC50 (µM)Selectivity Index
MCF-715.05.0
MDA-MB-23112.06.0
HEK293>100-

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Comparable Compounds

Compound Name Core Structure Substituents/Modifications Reported Activity/Properties Synthesis Method
N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzothiadiazin-3-yl)thio)acetamide Benzothiadiazine-1,1-dioxide 4-Ethyl, 3-thioacetamide (3-chloro-2-methylphenyl) Hypothesized antimicrobial/antitumor Likely TEA-mediated coupling
2-(6-Chloro-1,1-dioxido-4-phenyl-2H-benzothiadiazin-2-yl)-N-(3-(methylthio)phenyl)acetamide Benzothiadiazine-1,1-dioxide 4-Phenyl, 6-chloro, 3-(methylthio)phenyl Not explicitly stated (commercially available) TEA/chloroacetyl chloride coupling
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide 3,4-Dichlorophenyl, thiazolyl Structural analog to benzylpenicillin Carbodiimide-mediated amidation
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate Sulfonamide-thioacetate hybrid Imidazolidin-2-ylidene, 5-chloro-4-methylphenyl Antifungal/antibacterial TEA-assisted alkylation

Key Observations:

Core Structure Influence :

  • Benzothiadiazine-1,1-dioxide derivatives (e.g., the target compound and ) exhibit enhanced metabolic stability due to the electron-withdrawing sulfone group, compared to simpler acetamides like .
  • Thioacetamide-linked compounds (e.g., the target compound) demonstrate improved bioavailability over ester derivatives (e.g., ) due to reduced hydrolytic susceptibility.

Substituent Effects: The 3-chloro-2-methylphenyl group in the target compound likely enhances lipophilicity, promoting membrane penetration, whereas the 3-(methylthio)phenyl group in may introduce steric hindrance, affecting target binding.

Thiadiazine derivatives (e.g., ) are often explored for kinase inhibition due to their planar aromatic systems.

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